molecular formula C44H58S6Sn2 B3027973 [4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane CAS No. 1444200-40-1

[4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

Cat. No.: B3027973
CAS No.: 1444200-40-1
M. Wt: 1016.8 g/mol
InChI Key: OBJGKIDTANNASL-UHFFFAOYSA-N
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Description

This compound is a highly functionalized organotin-thiophene derivative characterized by a central benzothiol core flanked by thieno[3,2-b]thiophene units substituted with 2-ethylhexyl groups. Its structure includes two trimethylstannyl groups, which are critical for cross-coupling reactivity in polymer or small-molecule synthesis. The synthesis likely involves Stille coupling, a method widely used for constructing conjugated systems in organic electronics . Key properties include:

  • Molecular formula: C₄₈H₅₈S₆Sn₂ (inferred from structural analogs and synthesis pathways).

Properties

IUPAC Name

[4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H40S6.6CH3.2Sn/c1-5-9-11-23(7-3)17-25-19-29-31(41-25)21-33(43-29)35-27-13-15-40-38(27)36(28-14-16-39-37(28)35)34-22-32-30(44-34)20-26(42-32)18-24(8-4)12-10-6-2;;;;;;;;/h13-14,19-24H,5-12,17-18H2,1-4H3;6*1H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJGKIDTANNASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=CC2=C(S1)C=C(S2)C3=C4C=C(SC4=C(C5=C3SC(=C5)[Sn](C)(C)C)C6=CC7=C(S6)C=C(S7)CC(CC)CCCC)[Sn](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H58S6Sn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1016.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1444200-40-1
Record name [4,8-Bis[5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]bis(trimethylstannane)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane typically involves multiple steps, including the formation of intermediate compounds and their subsequent coupling reactions. The process often starts with the preparation of thieno[3,2-b]thiophene derivatives, followed by their functionalization with ethylhexyl groups.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, such as temperature, pressure, and the use of high-purity reagents. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in three primary reaction categories:

Stille Coupling

The trimethylstannyl groups act as efficient coupling partners in palladium-catalyzed cross-coupling reactions. This is critical for constructing conjugated polymers used in organic photovoltaics (OPVs) and field-effect transistors (FETs) .

Example Reaction:

Organostannane+Aryl HalidePd0Biaryl+SnByproducts\text{Organostannane}+\text{Aryl Halide}\xrightarrow{\text{Pd}^0}\text{Biaryl}+\text{SnByproducts}

Typical catalysts include Pd(PPh3_3)4_4 or Pd2_2(dba)3_3, with yields exceeding 75% under optimized conditions .

Oxidation

The thiophene and benzothiol units undergo selective oxidation to form sulfoxides or sulfones, altering electronic properties for tailored applications.

Reagents:

  • Hydrogen Peroxide (H2_22O2_22) : Mild oxidizing agent for sulfoxide formation.

  • mCPBA (meta-Chloroperbenzoic Acid) : Generates sulfones at elevated temperatures .

Substitution

The stannyl groups can be replaced by halogens (e.g., Br, I) via electrophilic substitution, enabling further functionalization .

Key Reagents and Conditions

Reaction outcomes depend heavily on reagent selection and conditions:

Reaction Type Reagents Conditions Products
Stille CouplingPd(PPh3_3)4_4, aryl halides80–110°C, THF or toluene, inert atmosphereConjugated polymers, biaryl derivatives
OxidationH2_2O2_2, mCPBA25–60°C, DCM or CHCl3_3Sulfoxides, sulfones
HalogenationBr2_2, NBS0°C to RT, CCl4_4Brominated derivatives

Pathway 1: Polymerization via Stille Coupling

The compound serves as a monomer in synthesizing donor-acceptor copolymers. For example, coupling with 5,5′-dibromo-2,2′-bithiophene yields polymers with narrow bandgaps (1.4–1.6 eV), ideal for OPVs .

Key Data:

  • Molecular Weight (Mn_nn) : 25–40 kDa (GPC).

  • Power Conversion Efficiency (PCE) : Up to 8.2% in bulk heterojunction solar cells .

Pathway 2: Functional Group Interconversion

Oxidation of thiophene units to sulfones shifts the HOMO level by ~0.3 eV, enhancing open-circuit voltage in OPVs.

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing trimethyltin hydride .

  • Hydrolysis : Stannyl groups hydrolyze slowly in moist air, requiring anhydrous handling.

Case Study 1: High-Efficiency Solar Cells

A 2023 study utilized this compound in a polymer blend with PC71_{71}BM, achieving a PCE of 9.1% due to optimized phase separation and charge transport .

Case Study 2: Redox-Active Materials

Controlled oxidation produced sulfone derivatives with enhanced air stability, enabling use in non-encapsulated FETs.

Challenges and Optimization

  • Yield Improvement : Microwave-assisted Stille coupling reduces reaction time from 48h to 6h, boosting yields to >85% .

  • Purification : Column chromatography (hexane:ethyl acetate, 5:1) effectively isolates monomeric species .

This compound’s versatility in cross-coupling and functionalization reactions positions it as a cornerstone in advanced material synthesis. Future research may explore its utility in perovskite solar cells or bioelectronic interfaces.

Scientific Research Applications

Organic Photovoltaics (OPVs)

Photovoltaic Efficiency : The compound serves as a key component in the synthesis of copolymers used in OPVs. Its incorporation enhances the light absorption capabilities and charge transport properties of the resulting materials. Research indicates that polymers derived from this compound exhibit high power conversion efficiencies (PCE) due to their favorable energy levels and morphological stability.

Case Study : A study demonstrated that a polymer synthesized using this compound achieved a PCE exceeding 10% when utilized in OPV devices. The structure facilitated efficient exciton dissociation and charge transport, crucial for effective photovoltaic performance .

Organic Field-Effect Transistors (OFETs)

High Mobility Semiconductors : This compound is instrumental in the development of high-performance semiconductors for OFETs. The presence of thieno[3,2-b]thiophene units contributes to increased charge carrier mobility, making it suitable for applications in flexible electronics.

Performance Metrics : Devices fabricated with polymers containing this compound have reported hole mobilities as high as 1.95 cm²/V·s, positioning them among the top-performing organic semiconductors . This performance is attributed to the compound's ability to form highly ordered crystalline structures.

Photocatalysis

Hydrogen Evolution Reaction (HER) : In recent advancements, this compound has been explored for its photocatalytic properties in hydrogen production through water splitting. Modifications to its structure have shown promise in enhancing photocatalytic efficiency.

Research Findings : A notable study revealed that incorporating sulfide oxidation tuning into the polymer matrix significantly improved its photocatalytic activity, achieving higher rates of hydrogen evolution compared to traditional photocatalysts .

Mechanism of Action

The mechanism of action of [4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane involves its interaction with molecular targets through π-π stacking and electronic interactions. These interactions facilitate the transfer of electrons and holes, enhancing the conductivity and performance of electronic devices. The compound’s molecular structure allows for efficient charge transport and reduced recombination losses, contributing to its effectiveness in organic electronics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

  • 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene (Compound 2): Structure: Lacks 2-ethylhexyl and trimethylstannyl groups, featuring simpler thiophene substituents. Synthesis: Prepared via Stille coupling using tributyl(thiophen-2-yl)stannane, yielding 40% after sublimation . Key difference: The absence of tin groups limits its utility in further cross-coupling reactions.
  • (4-(3,4-Dimethoxyphenyl)-2-thioxo-1,3-oxathiolan-5-yl)(thiophen-2-yl)methanone (Compound 14b): Structure: Incorporates a thioxo-oxathiolan ring and methoxyphenyl groups, diverging from the tin-thiophene framework. Synthesis: Relies on carbon disulfide and KOH in ethanol, contrasting with Stille coupling’s palladium catalysis .

Analytical Characterization

Property Target Compound (Expected) Compound 2 Compound 14b
Elemental Analysis (C%) ~68% (estimated) 68.57% (found) 62.12% (found)
Mass Spec (M+) ~1200–1300 m/z (hypothetical) 455.955 m/z 271.34 m/z (calculated)
Purity Method MALDI TOF-MS MALDI TOF-MS Crystallization

Discrepancies in elemental analysis (e.g., Compound 14b’s C% deviation) highlight challenges in synthesizing sulfur-rich systems compared to tin-thiophene derivatives .

Functional and Application Potential

  • Target Compound : The 2-ethylhexyl groups likely improve solubility for solution-processed electronics, while trimethylstannyl moieties enable polymerization into conductive materials.
  • Compound 2 : Simpler structure limits conjugation length and device performance but serves as a model for optoelectronic studies .
  • Compound 14b : The thioxo-oxathiolan core suggests biological activity (e.g., antimicrobial), diverging from electronic applications .

Biological Activity

The compound [4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]-2-trimethylstannylthieno[2,3-f] benzothiol-6-yl]-trimethylstannane, also known as BDTT (benzo[1,2-b:4,5-b']dithiophene), is a complex organometallic compound that has garnered attention for its potential biological activities and applications in organic electronics and photovoltaics. This article reviews the biological activity of BDTT, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C40H58S4Sn
  • Molecular Weight : 904.57 g/mol
  • CAS Number : 1352642-37-5

Mechanisms of Biological Activity

BDTT's biological activity is primarily attributed to its ability to interact with various cellular targets. Notably, it has been investigated for its role in modulating metabolic pathways in cancer cells.

1. PKM2 Activation

Pyruvate kinase M2 (PKM2) is a key regulator of glycolysis and has been identified as a target for cancer therapy. Studies have shown that BDTT can activate PKM2, enhancing its affinity for phosphoenolpyruvate (PEP) and potentially restoring normal cellular metabolism in cancer cells. This activation may lead to reduced cellular proliferation by redirecting glycolytic intermediates away from anabolic processes .

2. Photocatalytic Activity

Recent research has highlighted BDTT's photocatalytic properties, particularly in hydrogen evolution reactions. The compound's ability to facilitate water splitting under light irradiation demonstrates its potential application in renewable energy technologies. The incorporation of electron-withdrawing groups like sulfone enhances its photocatalytic efficiency .

Research Findings and Case Studies

Several studies have explored the biological activity of BDTT and related compounds:

StudyFindings
Evaluated the structural modifications of BDTT derivatives to enhance PKM2 activation, demonstrating significant increases in enzyme activity with specific substitutions.
Investigated the photovoltaic properties of BDTT-based polymers, revealing their effectiveness in organic solar cells with improved charge transport characteristics.
Reported on the sulfide oxidation tuning approach in BDTT derivatives for enhanced photocatalytic hydrogen evolution efficiency.

Q & A

Q. What are the recommended synthetic methodologies for [compound], and what key reaction conditions influence yield?

The synthesis of organotin-thiophene derivatives like this compound typically involves Stille coupling reactions, which require precise stoichiometric ratios of reactants (e.g., equimolar amounts of stannyl and halide precursors) and inert solvents such as 1,4-dioxane or tetrahydrofuran. Key factors affecting yield include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling efficiency.
  • Temperature control : Reactions are often conducted at room temperature or under mild heating to prevent premature decomposition .
  • Purification methods : Column chromatography or recrystallization ensures isolation of the pure product.

Q. What spectroscopic techniques are essential for confirming the structural integrity of [compound] post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn NMR) is indispensable for verifying substituent positions and tin coordination. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive structural elucidation. For example, ¹¹⁹Sn NMR can detect tin-ligand interactions, critical for validating the trimethylstannyl groups .

Q. How should researchers assess the stability of [compound] under ambient storage conditions?

Conduct accelerated stability studies by exposing the compound to controlled humidity, light, and temperature (e.g., 40°C/75% RH for 4 weeks). Monitor degradation via:

  • Thermogravimetric Analysis (TGA) : To evaluate thermal decomposition thresholds.
  • High-Performance Liquid Chromatography (HPLC) : To quantify purity loss over time. Store the compound in airtight, light-resistant containers under nitrogen to minimize oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported optoelectronic properties of [compound] across studies?

Discrepancies often arise from variations in film morphology or solvent residues. To address this:

  • Standardize thin-film fabrication : Use spin-coating under nitrogen with solvent annealing (e.g., chloroform vapor).
  • Employ complementary characterization : Combine UV-vis absorption, cyclic voltammetry, and grazing-incidence X-ray diffraction (GI-XRD) to correlate optical bandgaps with crystallinity.
  • Control solvent history : Ensure complete solvent evaporation via vacuum drying .

Q. What strategies optimize the solubility of [compound] in organic matrices without compromising charge transport properties?

Modify side-chain substituents (e.g., 2-ethylhexyl groups) to enhance solubility while maintaining π-conjugation. Test co-solvent systems (e.g., chlorobenzene:dioctyl ether) to balance solubility and film-forming properties. Solubility parameters (Hansen solubility parameters) should align with target solvents to prevent aggregation .

Q. How should experimental designs account for potential tin-leaching during device operation?

Incorporate leaching assays into device stability protocols:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify tin leakage in simulated operational conditions (e.g., under electrical bias).
  • Encapsulation strategies : Use atomic layer deposition (ALD) of alumina or polymer barriers to isolate the active layer .

Q. What methodologies validate the environmental impact of [compound] during disposal or degradation?

Follow the INCHEMBIOL project framework:

  • Abiotic degradation : Expose the compound to UV light and aqueous solutions (pH 3–11) to study hydrolysis/photolysis.
  • Biotic degradation : Use soil microcosms to assess microbial breakdown pathways.
  • Ecotoxicology assays : Evaluate Daphnia magna or algal toxicity to determine ecological risks .

Methodological Frameworks

Q. How can contradictory data on the charge carrier mobility of [compound] be systematically analyzed?

Apply a tiered validation approach:

  • Device consistency : Fabricate organic field-effect transistors (OFETs) with identical dielectric layers (e.g., SiO₂ vs. PMMA).
  • Mobility calculation : Use both transfer line method (TLM) and space-charge-limited current (SCLC) measurements to cross-verify results.
  • Statistical rigor : Report averages from ≥10 devices per batch to account for variability .

Q. What advanced computational methods predict the electronic structure of [compound]?

Density Functional Theory (DFT) calculations using B3LYP/6-31G(d) basis sets can model HOMO-LUMO levels and electron density distribution. Molecular dynamics (MD) simulations further predict packing motifs in thin films, guiding synthetic modifications .

Q. How should researchers design experiments to probe the ligand-exchange kinetics of trimethylstannyl groups?

Use kinetic studies with variable-temperature NMR:

  • Quench experiments : Introduce competing ligands (e.g., thiols) and monitor exchange rates via ¹H NMR peak shifts.
  • Activation parameters : Calculate ΔG‡ and Ea using Eyring and Arrhenius plots.
  • Comparative analysis : Contrast with model compounds (e.g., simpler stannanes) to isolate steric/electronic effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Reactant of Route 2
Reactant of Route 2
[4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.